molecular formula C10H12O4 B181000 Methyl 3-(2,4-dihydroxyphenyl)propanoate CAS No. 17422-90-1

Methyl 3-(2,4-dihydroxyphenyl)propanoate

Cat. No. B181000
CAS RN: 17422-90-1
M. Wt: 196.2 g/mol
InChI Key: AGDUPZONPGNRJL-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dihydroxyphenyl)propanoate is a chemical compound with the CAS Number: 17422-90-1 . It has a molecular weight of 196.2 and its molecular formula is C10H12O4 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of Methyl 3-(2,4-dihydroxyphenyl)propanoate can be represented by the canonical SMILES string COC(=O)CCC1=C(C=C(C=C1)O)O .


Physical And Chemical Properties Analysis

Methyl 3-(2,4-dihydroxyphenyl)propanoate has a density of 1.3±0.1 g/cm3 . Its boiling point is 348.7±11.0 °C at 760 mmHg .

Scientific Research Applications

  • Scientific Field: Chemical Ecology

    • Application Summary : Methyl 3-(2,4-dihydroxyphenyl)propanoate has been used in the study of antifeedants for the Pine Weevil, Hylobius abietis .
    • Methods of Application : The compound was synthesized and tested along with other phenylpropanoids. The usability of the Topliss scheme, a flow diagram previously used in numerous structure–activity relationship (SAR) studies, was evaluated .
    • Results or Outcomes : The study led to numerous new, potent, phenylpropanoid antifeedants for the pine weevil. Among the most potent were methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups and the 3,4-dichlorinated methyl 3-phenylpropanoate .
  • Scientific Field: Pharmacology

    • Application Summary : Methyl 3-(3,4-dihydroxyphenyl)propanoate, identified in the leaves of Eucommia ulmoides Oliv., exhibits anti-inflammatory properties.
    • Results or Outcomes : The compound was found to have anti-inflammatory properties, but the source did not provide quantitative data or statistical analyses.
  • Scientific Field: Chemical Synthesis

    • Application Summary : Methyl 3-(2,4-Dihydroxyphenyl)propionate is a chemical compound with the CAS Number: 17422-90-1 . It is used in the synthesis of other chemical compounds .
    • Results or Outcomes : The outcomes of the synthesis can vary greatly depending on the specific context of the research .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, a structurally similar compound, has been studied .
    • Results or Outcomes : The outcomes of the study were not provided in the source .
  • Scientific Field: Chemical Synthesis

    • Application Summary : Methyl 3-(2,4-Dihydroxyphenyl)propionate is a chemical compound with the CAS Number: 17422-90-1 . It is used in the synthesis of other chemical compounds .
    • Results or Outcomes : The outcomes of the synthesis can vary greatly depending on the specific context of the research .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate, a structurally similar compound, has been studied .
    • Results or Outcomes : The outcomes of the study were not provided in the source .

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 3-(2,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDUPZONPGNRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477778
Record name Methyl 3-(2,4-dihydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,4-dihydroxyphenyl)propanoate

CAS RN

17422-90-1
Record name Methyl 3-(2,4-dihydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JC Gonzalez-Gomez, L Santana, E Uriarte - Synthesis, 2003 - thieme-connect.com
New regioselective routes for the preparation of dihydrofuro [3, 2-g] coumarin-6-one (5) have been studied. An efficient three-step synthesis of methyl 3-(5′-chloroacetyl-2′, 4′-…
Number of citations: 6 www.thieme-connect.com
ZM Dawa, Y Zhou, Y Bai, SL Gesang… - Zhongguo Zhong yao …, 2008 - europepmc.org
To investigate the chemical constituents of Saussurea laniceps. The ethanol extract of S. laniceps was separated by means of silica gel chromatography. The compounds isolated from …
Number of citations: 22 europepmc.org
Q Song, SF Li, ZY Cheng, SJ Song… - … Systematics and Ecology, 2023 - Elsevier
Fifteen compounds were isolated from the roots of Stellera chamaejasme L., including six lignans (1−6), one coumarin (7), five diarylpentanes (8–12), two penylpropanoids (13–14), and …
Number of citations: 1 www.sciencedirect.com
李良波, 何翊, 温秀萍, 甘凤琼, 任洁, 黄荣韶, 朱华结 - 时珍国医国药, 2013 - cqvip.com
目的研究产自西藏的绵头雪莲化学成分.方法对绵头雪莲地上部分的甲醇提取物进行色谱分离,用波谱方法和理化性质鉴定各化合物的结构.结果分离得到11个化合物,分别为:.紫丁香苷(1),异落叶…
Number of citations: 3 www.cqvip.com

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